Cas no 1890640-76-2 (3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine)
3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine
- EN300-1149307
- 1890640-76-2
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- Inchi: 1S/C11H12FN3/c1-7-8(4-3-5-9(7)12)10-6-11(13)15(2)14-10/h3-6H,13H2,1-2H3
- InChI Key: BNBXLKRCCGTQPR-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C)C1C=C(N)N(C)N=1
Computed Properties
- Exact Mass: 205.10152556g/mol
- Monoisotopic Mass: 205.10152556g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 43.8Ų
3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1149307-0.05g |
3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine |
1890640-76-2 | 95% | 0.05g |
$587.0 | 2023-10-25 | |
| Enamine | EN300-1149307-0.1g |
3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine |
1890640-76-2 | 95% | 0.1g |
$615.0 | 2023-10-25 | |
| Enamine | EN300-1149307-0.25g |
3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine |
1890640-76-2 | 95% | 0.25g |
$642.0 | 2023-10-25 | |
| Enamine | EN300-1149307-0.5g |
3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine |
1890640-76-2 | 95% | 0.5g |
$671.0 | 2023-10-25 | |
| Enamine | EN300-1149307-1.0g |
3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine |
1890640-76-2 | 1g |
$884.0 | 2023-05-23 | ||
| Enamine | EN300-1149307-2.5g |
3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine |
1890640-76-2 | 95% | 2.5g |
$1370.0 | 2023-10-25 | |
| Enamine | EN300-1149307-5.0g |
3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine |
1890640-76-2 | 5g |
$2566.0 | 2023-05-23 | ||
| Enamine | EN300-1149307-10.0g |
3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine |
1890640-76-2 | 10g |
$3807.0 | 2023-05-23 | ||
| Enamine | EN300-1149307-1g |
3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine |
1890640-76-2 | 95% | 1g |
$699.0 | 2023-10-25 | |
| Enamine | EN300-1149307-5g |
3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine |
1890640-76-2 | 95% | 5g |
$2028.0 | 2023-10-25 |
3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine
Introduction to 3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1890640-76-2)
3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine, identified by its CAS number 1890640-76-2, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities. The compound features a pyrazole core substituted with a 3-fluoro-2-methylphenyl group and a methyl group at the 1-position, making it a promising candidate for further investigation in medicinal chemistry.
The structural motif of 3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine incorporates elements that are frequently explored in the design of bioactive molecules. The presence of a fluoro substituent at the para position of the phenyl ring is particularly noteworthy, as fluorine atoms are known to modulate metabolic stability, binding affinity, and pharmacokinetic properties of pharmaceutical compounds. Additionally, the methyl group at the 1-position of the pyrazole ring contributes to the overall steric and electronic environment of the molecule, which can influence its interaction with biological targets.
In recent years, there has been a growing interest in pyrazole derivatives as pharmacophores due to their versatility and wide range of biological activities. Pyrazoles have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and anti-inflammatory properties, among others. The specific substitution pattern of 3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine suggests that it may possess unique interactions with biological receptors or enzymes, making it a valuable scaffold for drug development.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The pyrazole core is a privileged scaffold that has been extensively used in medicinal chemistry due to its ability to adopt multiple conformations and form hydrogen bonds with biological targets. By modifying the substituents on the pyrazole ring, chemists can fine-tune the pharmacological properties of the resulting compounds. The 3-fluoro-2-methylphenyl moiety in particular may enhance binding affinity by introducing hydrophobic interactions and electronic effects that optimize receptor engagement.
Recent advancements in computational chemistry have enabled more efficient screening and design of novel bioactive molecules. Virtual screening techniques, combined with molecular docking studies, have been employed to predict the binding modes of 3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine with various biological targets. These studies have provided insights into how structural modifications can be made to improve potency and selectivity. For instance, computational models have suggested that optimizing the spatial orientation of the fluoro and methyl groups could enhance binding interactions with target proteins.
The synthesis of 3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine presents both challenges and opportunities for synthetic chemists. The preparation typically involves multi-step reactions, including condensation reactions to form the pyrazole core, followed by functionalization with the appropriate substituents. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have streamlined the construction of complex heterocyclic structures like this one. These techniques not only improve yield but also allow for greater control over regioselectivity and stereochemistry.
In addition to its synthetic significance, 3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine has potential applications in material science and agrochemicals. The unique electronic properties conferred by its fluorine substitution make it an interesting candidate for use in organic electronics or as a precursor for specialty chemicals. Furthermore, its structural features may contribute to its effectiveness as an intermediate in crop protection agents, where similar heterocyclic compounds are known to exhibit herbicidal or insecticidal activities.
The pharmacological evaluation of 3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine is an ongoing area of research. Initial studies have hinted at its potential therapeutic applications, particularly in oncology and immunology. Preclinical data suggest that derivatives of this compound may modulate signaling pathways involved in cancer cell proliferation and immune responses. While these findings are promising, further research is needed to fully elucidate its mechanism of action and assess its safety profile.
One notable aspect of modern drug discovery is the integration of interdisciplinary approaches to accelerate development timelines. Collaborations between chemists, biologists, and computer scientists have led to innovative strategies for identifying lead compounds like 3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine. High-throughput screening (HTS) combined with artificial intelligence-driven virtual screening allows for rapid assessment of large libraries of compounds based on predicted bioactivity profiles. This approach has significantly reduced the time required to identify promising candidates for further optimization.
The future prospects for 3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-am ine are bright, given its structural features and potential biological activities. Continued investigation into its pharmacological properties will be crucial for determining its suitability for clinical development or other applications. As synthetic methodologies evolve and computational tools become more sophisticated, new opportunities will arise for exploring derivatives of this compound that may exhibit enhanced efficacy or improved pharmacokinetic profiles.
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